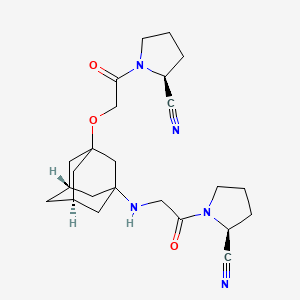
(2S)-2-Pyrrolidinecarbonitrile-1-acetyl Vildagliptin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-Pyrrolidinecarbonitrile-1-acetyl Vildagliptin: is a selective and reversible inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). This compound is primarily used in the treatment of type 2 diabetes mellitus. By inhibiting DPP-4, it prevents the degradation of incretin hormones, which play a crucial role in regulating blood glucose levels .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Pyrrolidinecarbonitrile-1-acetyl Vildagliptin involves several steps:
Hydrolysis: The initial compound undergoes hydrolysis under alkaline conditions to form an intermediate compound.
Chloracetylation: This intermediate reacts with chloracetyl chloride to form another intermediate.
Dehydration: The intermediate undergoes dehydration with trifluoroacetic anhydride (TFAA).
Final Reaction: The final intermediate reacts with 3-amino-1-adamantane alcohol to form this compound.
Industrial Production Methods: Industrial production methods focus on optimizing yield and purity while minimizing impurities. The process involves careful control of reaction conditions and purification steps to ensure high chemical and enantiomeric purity .
化学反应分析
Types of Reactions:
Reduction: Reduction reactions are also possible but not typically utilized in its primary therapeutic applications.
Substitution: The compound can undergo substitution reactions, particularly involving the nitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Conditions for substitution reactions often involve acidic or basic catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines .
科学研究应用
Chemistry: In chemistry, (2S)-2-Pyrrolidinecarbonitrile-1-acetyl Vildagliptin is studied for its unique structural properties and reactivity .
Biology: Biologically, it is significant for its role in inhibiting DPP-4, which affects glucose metabolism and insulin secretion .
Medicine: Medically, it is used to manage type 2 diabetes mellitus by enhancing the levels of incretin hormones, thereby improving glycemic control .
Industry: In the pharmaceutical industry, it is used in the formulation of oral anti-diabetic medications .
作用机制
(2S)-2-Pyrrolidinecarbonitrile-1-acetyl Vildagliptin works by selectively inhibiting the enzyme DPP-4. This inhibition prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones enhance insulin secretion and suppress glucagon release, leading to improved blood glucose regulation .
相似化合物的比较
Sitagliptin: Another DPP-4 inhibitor with a similar mechanism of action.
Saxagliptin: Also inhibits DPP-4 but has different pharmacokinetic properties.
Linagliptin: A DPP-4 inhibitor with a longer half-life compared to Vildagliptin.
Uniqueness: (2S)-2-Pyrrolidinecarbonitrile-1-acetyl Vildagliptin is unique due to its specific structural configuration, which contributes to its selectivity and potency as a DPP-4 inhibitor .
属性
分子式 |
C24H33N5O3 |
|---|---|
分子量 |
439.6 g/mol |
IUPAC 名称 |
(2S)-1-[2-[[(5S,7R)-3-[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethoxy]-1-adamantyl]amino]acetyl]pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C24H33N5O3/c25-12-19-3-1-5-28(19)21(30)14-27-23-8-17-7-18(9-23)11-24(10-17,16-23)32-15-22(31)29-6-2-4-20(29)13-26/h17-20,27H,1-11,14-16H2/t17-,18+,19-,20-,23?,24?/m0/s1 |
InChI 键 |
QMYNMOXNAPYOLO-CIGGEUDFSA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)CNC23C[C@H]4C[C@@H](C2)CC(C4)(C3)OCC(=O)N5CCC[C@H]5C#N)C#N |
规范 SMILES |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)OCC(=O)N5CCCC5C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


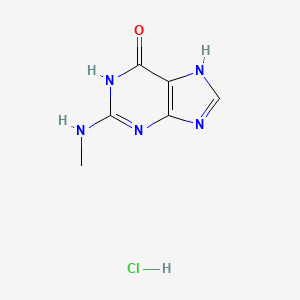
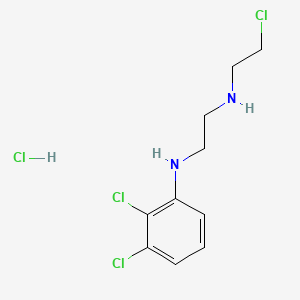
![Des-[2-(2-Amino-4-thiazolyl)acetyl] 2-(N-(4-Aminophenethyl)-N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate](/img/structure/B13843631.png)
![(1R,2S,10R,13R,14R,18S)-2,17,18-trimethyl-7-(oxan-2-yl)-17-(oxan-2-yloxy)-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene](/img/structure/B13843635.png)
![4'-(3,5-dichloropyridin-2-yl)oxy-2-oxospiro[1H-indole-3,1'-cyclohexane]-5-carboxylic acid](/img/structure/B13843638.png)
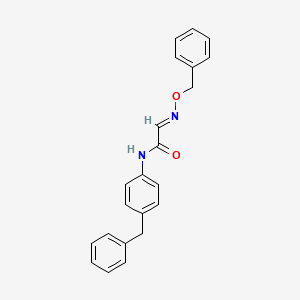
![7-(3-Methoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13843650.png)
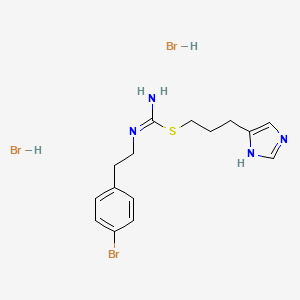
![methyl (1R,2R,5S,7R,8R,9S,11S,12S)-5,12-diacetyloxy-7-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate](/img/structure/B13843656.png)
![[1-(1-benzothiophen-2-yl)ethyl-carbamoylamino] acetate](/img/structure/B13843657.png)
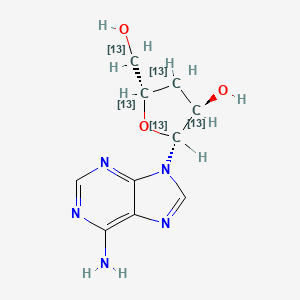
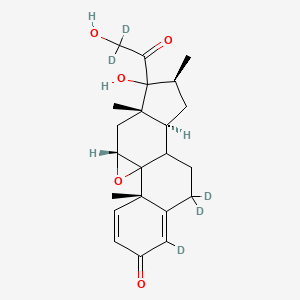
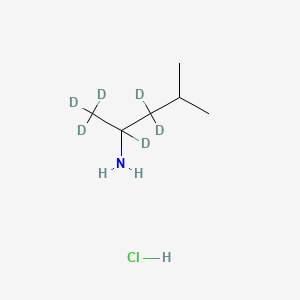
![N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B13843686.png)
